molecular formula C10H6CaO6S2 B12663858 Calcium naphthalene-2,6-disulphonate CAS No. 93804-30-9

Calcium naphthalene-2,6-disulphonate

Cat. No.: B12663858
CAS No.: 93804-30-9
M. Wt: 326.4 g/mol
InChI Key: LJYYUPYEVYMPLY-UHFFFAOYSA-L
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Description

Calcium naphthalene-2,6-disulphonate: is an organic compound with the molecular formula C₁₀H₆CaO₆S₂. It is a calcium salt of naphthalene-2,6-disulfonic acid, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of calcium naphthalene-2,6-disulphonate typically begins with naphthalene, which undergoes sulfonation to form naphthalene-2,6-disulfonic acid.

    Sulfonation: Naphthalene is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 2 and 6 positions.

    Neutralization: The resulting naphthalene-2,6-disulfonic acid is then neutralized with calcium hydroxide to form this compound.

Industrial Production Methods:

    Large-Scale Production: Industrial production involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Calcium naphthalene-2,6-disulphonate can undergo oxidation reactions, where the naphthalene ring is oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.

    Reduction Products: Reduction can yield naphthalene derivatives with modified sulfonic acid groups.

    Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: Calcium naphthalene-2,6-disulphonate is used as a catalyst in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of sulfonated aromatic compounds in biological systems.

Medicine:

Industry:

    Dyes and Pigments: The compound is used in the production of dyes and pigments due to its sulfonic acid groups.

    Concrete Additives: It is used as an additive in concrete to improve its properties.

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Proteins: Calcium naphthalene-2,6-disulphonate can interact with proteins and enzymes, affecting their activity and function.

    Pathways: It can influence various biochemical pathways by modifying the activity of key enzymes and proteins.

Comparison with Similar Compounds

    Sodium naphthalene-2,6-disulphonate: Similar in structure but with sodium instead of calcium.

    Potassium naphthalene-2,6-disulphonate: Another similar compound with potassium as the counterion.

Uniqueness:

    Calcium Ion: The presence of calcium makes it unique, as calcium ions can have specific interactions with biological molecules and systems.

    Applications: Its applications in concrete additives and specific biochemical studies highlight its unique properties compared to other similar compounds.

Properties

CAS No.

93804-30-9

Molecular Formula

C10H6CaO6S2

Molecular Weight

326.4 g/mol

IUPAC Name

calcium;naphthalene-2,6-disulfonate

InChI

InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2

InChI Key

LJYYUPYEVYMPLY-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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